3-(Benzyloxy)benzaldehyde oxime
Description
3-(Benzyloxy)benzaldehyde oxime is a synthetic oxime derivative derived from its aldehyde precursor, 3-(benzyloxy)benzaldehyde (CAS 1700-37-4). The oxime is formed by the condensation of the aldehyde with hydroxylamine, introducing an NOH functional group. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol (calculated). The compound is characterized by a benzyloxy group (–OCH₂C₆H₅) at the 3-position of the benzaldehyde ring and an oxime moiety (–CH=N–OH) .
Key identifiers include:
- CAS Number: 93033-58-0
- Synonyms: (E)-3-(Benzyloxy)benzaldehyde oxime, N-{[3-(Phenylmethoxy)phenyl]methylidene}hydroxylamine .
The compound is typically synthesized via a one-step reaction between 3-(benzyloxy)benzaldehyde and hydroxylamine hydrochloride in methanol or THF, followed by purification via column chromatography . Its purity in commercial samples is ≥95% .
Properties
CAS No. |
1802893-24-8 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26g/mol |
IUPAC Name |
(NE)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10+ |
InChI Key |
YUQATBOXIFGNQR-XNTDXEJSSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the benzyloxy group (3- vs. 4-) significantly impacts biological activity. For example, 4-benzyloxybenzaldehyde oxime exhibits stronger DNA-binding interactions than its 3-substituted counterpart .
- Functional Groups : Hydroxy or methoxy substitutions on the benzyl ring (e.g., 2,3,4-trihydroxybenzaldehyde oxime derivatives ) enhance aldose reductase (ALR2) inhibition and antioxidant properties .
Enzyme Inhibition
DNA Interactions
- Barbituric acid derivatives of 4-(benzyloxy)benzaldehyde outperform those of 3-(benzyloxy)benzaldehyde in DNA-binding assays, suggesting steric hindrance from the 3-substituent reduces affinity .
Physicochemical Properties
Key Observations :
- The benzyloxy group increases hydrophobicity (higher LogP) compared to smaller substituents like chloro.
- 3-Chlorobenzaldehyde oxime has lower thermal stability, decomposing above 200°C .
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